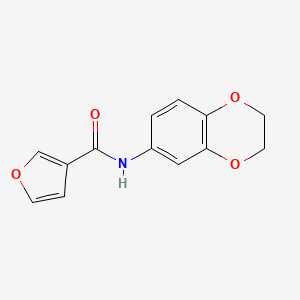
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance . This compound is a part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2 . This indicates that the compound contains a benzodioxane ring attached to a furan-3-carboxamide group via an amide linkage . Physical And Chemical Properties Analysis
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” is a solid substance . Its molecular weight is 221.25 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research demonstrates various synthesis techniques for compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide. For instance, the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides is achieved through reactions involving 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Reactivity and Derivative Synthesis : Another aspect of research focuses on the reactivity of similar compounds and their derivative synthesis. For example, studies have synthesized N-(1-Naphthyl)furan-2-carboxamide and explored its reactivity to produce various derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Pharmacological Aspects
Drug Discovery and Development : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide are essential in drug discovery. Their structure and properties are investigated for potential therapeutic applications. Research in this area includes the study of serotonin 5-HT4 receptor agonistic activity of compounds with a similar structure, highlighting the potential for development into therapeutic agents (Kakigami, Usui, Tsukamoto, & Kataoka, 1998).
Antibacterial and Anti-Inflammatory Properties : Investigations into the antibacterial and anti-inflammatory properties of related compounds are also significant. For instance, research on sulfonamides bearing the 1,4-benzodioxin ring indicates potential antibacterial properties and applications as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Biotechnological Applications
Enzyme Studies : Studies have been conducted on enzymes like indole-3-acetamide hydrolase from Alcaligenes faecalis, which show activity towards compounds like 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This demonstrates potential biotechnological applications in producing industrially important molecules (Mishra, Kaur, Sharma, & Jolly, 2016).
Synthetic Building Blocks : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar compounds, are valuable as chiral synthons for synthesizing therapeutic agents, indicating their utility as synthetic building blocks in pharmaceutical applications (Mishra et al., 2016).
Future Directions
The future directions for the study of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” could include further exploration of its potential biological activities, such as its antibacterial properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(9-3-4-16-8-9)14-10-1-2-11-12(7-10)18-6-5-17-11/h1-4,7-8H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFNKUOQTCPCDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

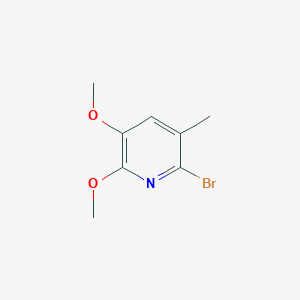


![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
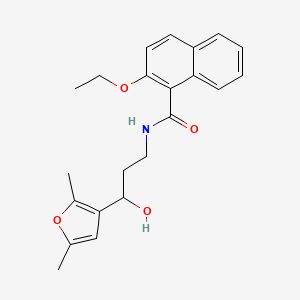
![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)
![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)
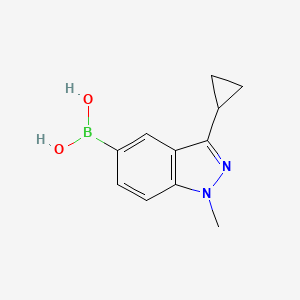
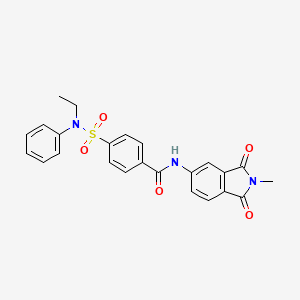

![3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401230.png)